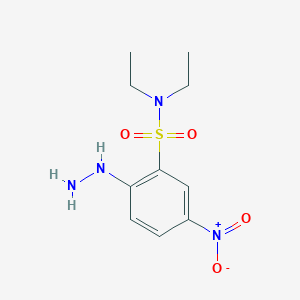

N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide, such as its boiling point and storage conditions, are not specified in the search results.科学的研究の応用

Synthesis of Sulfonamides and Diarylsulfones

Researchers have developed a paired electrochemical method using nitrobenzene derivatives and arylsulfinic acids as starting materials for the synthesis of sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols. This method does not require catalysts or toxic solvents, highlighting an environmentally friendly approach to synthesizing these compounds (Mokhtari, Nematollahi, & Salehzadeh, 2018).

Versatile Means for Preparing Secondary Amines

Nitrobenzenesulfonamides have been employed as exceptionally versatile means for preparing secondary amines. These compounds undergo smooth alkylation to yield N-alkylated sulfonamides, which can be deprotected via Meisenheimer complexes to produce secondary amines in high yields, showcasing their utility in synthetic organic chemistry (Fukuyama, Jow, & Cheung, 1995).

Catalytic Performance in Aminoxylation Reactions

A binaphthyl-based amino sulfonamide has been applied to the direct asymmetric aminoxylation of aldehydes with nitrosobenzene, resulting in aminoxylated products with excellent yield and enantioselectivity. This approach represents a rare example of a highly enantioselective aminoxylation reaction catalyzed by a non-proline type catalyst (Kano, Yamamoto, & Maruoka, 2008).

Development of Carbonic Anhydrase Inhibitors

Research has been conducted on the synthesis of sulfonamide derivatives, including those bearing the N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide fragment, to explore their pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation. This suggests potential therapeutic applications in cancer treatment through the modulation of apoptotic pathways (Cumaoğlu et al., 2015).

Novel Synthetic Protocols

An efficient synthesis protocol for the sulfonation of nitrobenzene under solvent-free conditions via a microreactor has been developed. This method offers improved safety and reduced reaction time, demonstrating the utility of microreactor technology in the synthesis of sulfonated compounds (Yi-zheng et al., 2012).

将来の方向性

特性

IUPAC Name |

N,N-diethyl-2-hydrazinyl-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4S/c1-3-13(4-2)19(17,18)10-7-8(14(15)16)5-6-9(10)12-11/h5-7,12H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQHIXDRMKLSIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2889534.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2889539.png)

![7-(2-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2889541.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide](/img/structure/B2889543.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2889544.png)

![4-[Cyclobutyl(methylsulfonyl)amino]azepane-1-carboxamide](/img/structure/B2889547.png)

![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea](/img/structure/B2889552.png)